molecular formula C21H21N3O3 B2455514 N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide CAS No. 941883-69-8

N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2455514
CAS No.: 941883-69-8
M. Wt: 363.417
InChI Key: ZQZYJHLKNIXRKC-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorption peaks correlate with functional groups:

Wavenumber (cm⁻¹) Assignment Source
1658 C=N stretching (pyridazine)
1717 C=O (amide)
1374 Symmetric NO₂ (if present)

Nuclear Magnetic Resonance (NMR)

Proton and carbon chemical shifts are influenced by electronic and steric effects:

Nucleus Shift (δ, ppm) Assignment
¹H 7.58–8.57 Aromatic (pyridazine, o-tolyl)
¹H 3.85 OCH₃ (methoxy)
¹³C 165–160 C=O (amide)
¹³C 55–55.5 OCH₃

Data aligns with analogous pyridazinones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima indicate π→π* transitions:

Wavelength (nm) Transition Type Source
240 π→π* (aromatic)
273 n→π* (amide)

Mass Spectrometry (MS)

The molecular ion peak at m/z 363 confirms the molecular formula. Fragmentation patterns may include:

  • Loss of CH₃ (o-tolyl) → m/z 347
  • Cleavage of acetamide → m/z 287 (pyridazinone core + o-tolyl).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-7-3-5-9-17(15)18-11-12-21(26)24(23-18)14-20(25)22-13-16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZYJHLKNIXRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and clinical evaluations.

Chemical Structure

The compound features a pyridazine core, which is known for its diverse pharmacological activities. The presence of the methoxybenzyl and o-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibitory activity against COX-2 is crucial for developing anti-inflammatory medications due to its role in prostaglandin synthesis related to inflammation.

Table 1: COX Inhibition Potency of Pyridazine Derivatives

Compound IDIC50 (nM)Selectivity Index
This compoundTBDTBD
Celecoxib17.79100
Compound A15.50114.77

Note: TBD indicates values that require further experimental data.

Anticancer Activity

The compound's activity has also been evaluated against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression.

Case Study: Anticancer Evaluation
In a study assessing the cytotoxic effects of various pyridazine derivatives on human cancer cell lines, this compound exhibited promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 10 μM across different cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of COX Enzymes : Reducing pro-inflammatory mediators.
  • Modulation of PI3K/Akt Pathway : Affecting cell survival and apoptosis in cancer cells.
  • Interaction with Other Molecular Targets : Potential binding to other enzymes or receptors involved in inflammatory and cancer pathways.

Preparation Methods

Pyridazinone Ring Formation via γ-Keto Acid Condensation

The pyridazinone scaffold is typically synthesized from γ-keto acids through cyclocondensation with hydrazine hydrate. For example, γ-keto acid derivatives such as 4-(o-tolyl)-4-oxobutanoic acid undergo reflux with hydrazine hydrate in ethanol to yield 3-(o-tolyl)-6-hydroxypyridazin-1(6H)-one. This intermediate is critical for subsequent functionalization.

Reaction Conditions

  • Reactants : γ-Keto acid (1 equiv), hydrazine hydrate (1.2 equiv)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Yield : 68–75%

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via alkylation followed by amidation. Ethyl bromoacetate is commonly used to alkylate the pyridazinone nitrogen, forming an ester intermediate. Hydrolysis with aqueous NaOH converts the ester to a carboxylic acid, which is then coupled with 2-methoxybenzylamine using carbodiimide catalysts.

Key Steps

  • Alkylation :
    • Reagents : Ethyl bromoacetate (1.5 equiv), K₂CO₃ (2 equiv)
    • Solvent : Dimethylformamide (DMF)
    • Temperature : 80°C, 12 hours
    • Yield : 82%
  • Hydrolysis :

    • Reagents : 2M NaOH (3 equiv)
    • Solvent : Ethanol/water (3:1)
    • Temperature : Reflux, 6 hours
    • Yield : 89%
  • Amidation :

    • Reagents : 2-Methoxybenzylamine (1.2 equiv), HOBt/EDC·HCl
    • Solvent : Dichloromethane
    • Temperature : 0°C to room temperature, 24 hours
    • Yield : 76%

Alternative Route via Hydrazide Intermediates

An alternative approach involves synthesizing hydrazide intermediates. For instance, (4-oxo-3-phenylphthalazin-1-yloxy)acetic acid hydrazide is treated with NaNO₂/HCl to form an azide, which reacts with 2-methoxybenzylamine under mild conditions.

Reaction Conditions

  • Reactants : Hydrazide (1 equiv), NaNO₂ (1.5 equiv), HCl (2 equiv)
  • Solvent : Water/ethyl acetate
  • Temperature : 0°C, 1 hour
  • Yield : 70%

Optimization and Troubleshooting

Regioselectivity in Alkylation

The pyridazinone’s N-1 position is preferentially alkylated over N-2 due to steric and electronic factors. Using polar aprotic solvents like DMF enhances reactivity, while excess ethyl bromoacetate ensures complete substitution.

Stability of Intermediates

Carboxylic acid intermediates derived from ester hydrolysis are prone to decarboxylation. Storage at −20°C and rapid progression to amidation steps mitigate degradation.

Solubility Challenges

The final compound exhibits poor solubility in aqueous media, complicating purification. Recrystallization from ethanol/water mixtures (7:3) improves purity.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.38–8.41 (m, 2H, pyridazinone H), 7.17–7.39 (m, 9H, aromatic H), 4.82 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃).
  • MS (MALDI-TOF) : m/z 363.417 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for optimized routes.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
γ-Keto Acid Condensation High regioselectivity, scalable Multi-step process, moderate yields 68–75%
Hydrazide Route Mild conditions, fewer steps Low solubility of intermediates 70%

Q & A

Q. What are the common synthetic routes for N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via oxidation of dihydropyridazines.
  • Step 2 : Introduction of the o-tolyl group at the 3-position of the pyridazinone ring through Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Amidation of the acetamide moiety using coupling agents (e.g., EDC/HOBt) to attach the 2-methoxybenzyl group . Key conditions include controlled temperatures (0–80°C), solvents like DMF or THF, and catalysts such as palladium for cross-coupling reactions .

Q. How is the structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₁H₂₂N₃O₃) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and pyridazinone C=O (~1660 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Similar pyridazinone-acetamide derivatives exhibit:

  • Anti-inflammatory activity : Inhibition of human leukocyte elastase (IC₅₀ values 0.5–5 µM) via interaction with catalytic serine residues .
  • Anticancer potential : Apoptosis induction in HeLa cells through ROS-mediated pathways .
  • Enzyme modulation : PDE4 inhibition (Ki ~10 nM) due to hydrogen bonding with the pyridazinone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on benzyl rings) using in vitro assays (e.g., enzyme inhibition kinetics) .
  • Computational docking : Model interactions with target proteins (e.g., COX-2 or PDE4) to identify critical binding residues. Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) .
  • Meta-analysis : Cross-reference published IC₅₀/Ki values and normalize data using standardized protocols (e.g., ATP quantification vs. fluorescence-based assays) .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (THF vs. DCM), catalyst loading (0.1–5 mol% Pd), and temperature (25–80°C) to maximize yield .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

Q. How can researchers investigate the metabolic stability of this compound?

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., methoxy demethylation) .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts, indicating potential toxicity .
  • Pharmacokinetic modeling : Fit data to a two-compartment model to estimate t₁/₂, Cmax, and bioavailability in preclinical species .

Q. What strategies are effective for enhancing target selectivity in derivative design?

  • Fragment-based drug design : Replace the o-tolyl group with halogenated aromatics (e.g., 4-fluorophenyl) to improve hydrophobic interactions with target pockets .
  • Prodrug approaches : Mask the acetamide as a tert-butyl carbamate to enhance blood-brain barrier penetration .
  • Isosteric replacement : Substitute pyridazinone with pyrimidinone to reduce off-target kinase inhibition .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH).
  • UPLC-PDA-MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized pyridazinone) using accurate mass and UV spectra .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to quantify impurities <0.1% .

Q. How can researchers validate hypothesized binding modes with biological targets?

  • Alanine scanning mutagenesis : Replace key residues (e.g., Ser530 in COX-2) and measure activity loss via enzyme assays .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) for compound-target interactions .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures (resolution ≤2.0 Å) to visualize binding poses .

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